Cas no 919975-41-0 (3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea)

3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(3-methoxyphenyl)urea
- 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea
-
- Inchi: 1S/C20H23N3O2/c1-3-15-7-4-9-17(13-15)23(19-11-6-12-21-19)20(24)22-16-8-5-10-18(14-16)25-2/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,22,24)
- InChI Key: SFROOSHFABKGBR-UHFFFAOYSA-N
- SMILES: N(C1=NCCC1)(C1=CC=CC(CC)=C1)C(NC1=CC=CC(OC)=C1)=O
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2593-0725-10μmol |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-20μmol |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-40mg |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-2mg |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-30mg |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-2μmol |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-1mg |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-25mg |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-3mg |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2593-0725-50mg |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea |
919975-41-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea Related Literature
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea
Introduction to 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea (CAS No. 919975-41-0)
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea, identified by its CAS number 919975-41-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a dihydropyrrole core, combined with aromatic rings and a urea functional group, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
Recent research in the domain of heterocyclic compounds has highlighted the importance of dihydropyrrole derivatives in drug discovery. These structures often exhibit favorable pharmacokinetic properties and can serve as scaffolds for developing novel therapeutic agents. The specific arrangement of substituents in 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea may contribute to its ability to modulate biological pathways, particularly those involving enzyme inhibition or receptor binding.
In the context of modern drug development, the integration of computational chemistry and high-throughput screening has accelerated the identification of lead compounds. The structural motifs present in this compound, such as the urea linkage and the combination of ethylphenyl and methoxyphenyl groups, are known to enhance binding affinity and selectivity. This has led to increased interest in exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological activity.
The dihydropyrrole moiety is particularly noteworthy due to its prevalence in bioactive natural products and synthetic drugs. Its ability to adopt multiple conformations and interact with various biological targets makes it a versatile building block. In particular, derivatives of this class have been investigated for their roles in modulating neurotransmitter systems, which could have implications for treating neurological disorders. The presence of an ethylphenyl group may further enhance lipophilicity, improving membrane permeability—a critical factor for oral bioavailability.
Furthermore, the methoxyphenyl substituent introduces a hydroxyl group that can participate in hydrogen bonding interactions. This feature is often exploited to improve binding affinity to protein targets. The combination of these elements in 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea suggests a high potential for developing compounds with both potency and selectivity. Such characteristics are essential for minimizing side effects and improving patient outcomes.
Current research trends indicate that small molecules like this one are being increasingly explored for their ability to modulate protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes and are often considered challenging targets for drug development. However, the unique structural features of 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea may enable it to disrupt these interactions effectively. Preliminary computational studies suggest that it could bind to specific pockets on target proteins, leading to therapeutic effects.
The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The integration of functional group transformations allows for precise control over molecular architecture, which is critical for optimizing pharmacological properties. Advances in catalytic processes have further enabled more efficient routes to complex heterocyclic systems, reducing both cost and environmental impact.
In conclusion, 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea (CAS No. 919975-41-0) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of pharmacophores positions it as a valuable asset in medicinal chemistry research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.
919975-41-0 (3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-ethylphenyl)-1-(3-methoxyphenyl)urea) Related Products
- 476321-02-5(4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide)
- 1227496-03-8((3-Chloro-5-fluoropyridin-4-yl)methanol)
- 683261-00-9(4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
- 898434-59-8((2E)-3-phenyl-1-{4-6-(piperidin-1-yl)pyridazin-3-ylpiperazin-1-yl}prop-2-en-1-one)
- 324064-97-3(N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide)
- 2230217-01-1(Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-)
- 2229482-77-1(1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2025359-86-6(2-amino-7-bromo-4,6-dichloro-8-fluoroquinoline-3-carbonitrile)
- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 196311-65-6(1-aminocyclopropane-1-carbonitrile)




